

starting materials for 2-Fluoro-3-iodo-6-methylpyridine synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-3-iodo-6-methylpyridine

Cat. No.: B1360902

[Get Quote](#)

Synthesis of 2-Fluoro-3-iodo-6-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the starting materials and a detailed synthetic protocol for the preparation of **2-Fluoro-3-iodo-6-methylpyridine**, a key intermediate in pharmaceutical and agrochemical research. The synthesis primarily involves the electrophilic iodination of 2-Fluoro-6-methylpyridine.

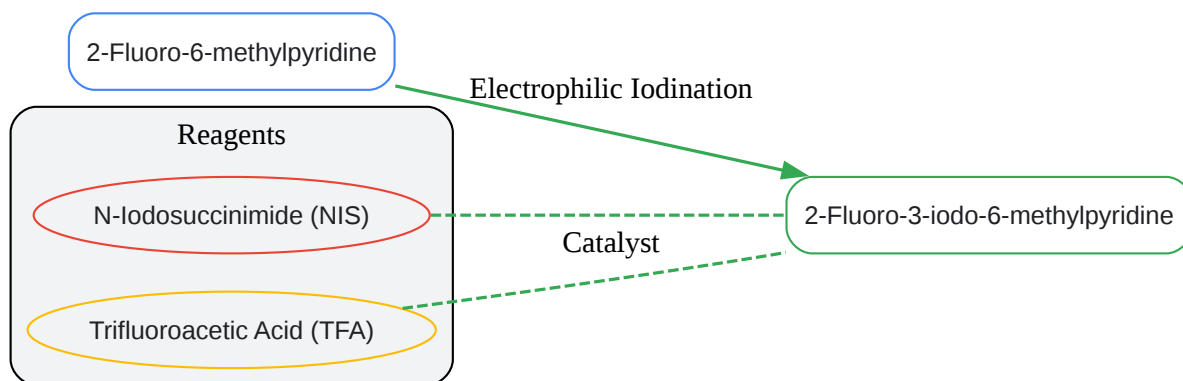
Core Starting Materials and Reagents

The successful synthesis of **2-Fluoro-3-iodo-6-methylpyridine** relies on the following key starting material and reagents. The quantitative data for each is summarized in the table below for easy reference and comparison.

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical State	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)
2-Fluoro-6-methylpyridine	407-22-7	C ₆ H ₆ FN	111.12	Colorless liquid	140-141	N/A	1.077
N-Iodosuccinimide (NIS)	516-12-1	C ₄ H ₄ INO ₂	224.99	White crystalline solid	N/A	200-202 (dec.)	N/A
Trifluoroacetic acid (TFA)	76-05-1	C ₂ H ₃ F ₃ O ₂	114.02	Colorless liquid	72.4	-15.4	1.489
Product: 2-Fluoro-3-iodo-6-methylpyridine	884494-48-8	C ₆ H ₅ FIN	237.01	Off-white to light yellow solid	233.1 (at 760 mmHg)	N/A	N/A

Synthetic Pathway

The synthesis of **2-Fluoro-3-iodo-6-methylpyridine** is achieved through the direct electrophilic iodination of 2-Fluoro-6-methylpyridine. In this reaction, N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine species. The reaction is catalyzed by a strong acid, such as trifluoroacetic acid (TFA), which activates the NIS, making it a more potent iodinating agent. The fluorine and methyl groups on the pyridine ring direct the iodination to the 3-position.



[Click to download full resolution via product page](#)

Caption: Synthetic route for **2-Fluoro-3-iodo-6-methylpyridine**.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of **2-Fluoro-3-iodo-6-methylpyridine**.

Materials:

- 2-Fluoro-6-methylpyridine
- N-Iodosuccinimide (NIS)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

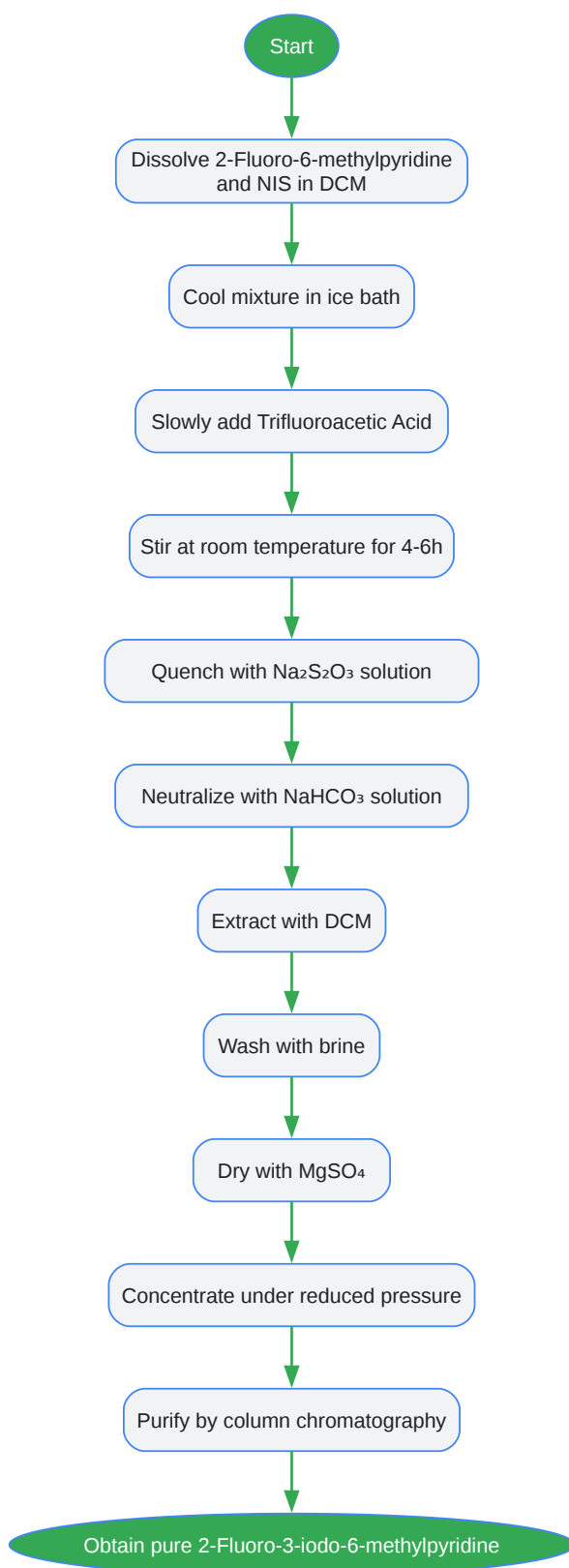
Procedure:

- **Reaction Setup:** To a solution of 2-Fluoro-6-methylpyridine (1.0 eq.) in dichloromethane (DCM), add N-Iodosuccinimide (1.1 eq.).
- **Acid Addition:** Cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA) (1.5 eq.) dropwise while stirring.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.
- **Neutralization:** Carefully add saturated aqueous sodium bicarbonate solution to neutralize the trifluoroacetic acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
- **Washing:** Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford **2-Fluoro-3-iodo-6-methylpyridine** as an off-white to light yellow solid.

Expected Yield: The reported yields for this reaction are typically in the range of 70-85%.

Experimental Workflow

The logical flow of the experimental procedure is outlined below.



[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for the synthesis.

- To cite this document: BenchChem. [starting materials for 2-Fluoro-3-iodo-6-methylpyridine synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360902#starting-materials-for-2-fluoro-3-iodo-6-methylpyridine-synthesis\]](https://www.benchchem.com/product/b1360902#starting-materials-for-2-fluoro-3-iodo-6-methylpyridine-synthesis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com